molecular formula C12H17Cl2NO B1642181 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 86810-95-9

4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride

Cat. No. B1642181
CAS RN: 86810-95-9
M. Wt: 262.17 g/mol
InChI Key: JQAHEIJKXBNEMC-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO . It has a molecular weight of 262.18 .


Physical And Chemical Properties Analysis

The boiling point of 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride is not specified . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Crystal and Molecular Structure Analysis

A study by Szafran, Komasa, and Bartoszak-Adamska (2007) focused on the crystal and molecular structure of a related compound, 4-Piperidinecarboxylic acid hydrochloride, providing insights into its characterization via X-ray diffraction, calculations, and FTIR spectrum analysis. This type of research is fundamental for understanding the physical and chemical properties of piperidine derivatives, which can be essential for designing new materials and drugs (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactivity and Radical Scavenging

Dikalov, Skatchkov, and Bassenge (1997) investigated the reactivity of a spin trap hydroxylamine derivative with peroxynitrite, superoxide, and peroxyl radicals. Their findings highlight the compound's potential as a spin trap in chemical and biological systems for quantifying radical formation, which is crucial in understanding oxidative stress and its implications in various diseases (Dikalov, Skatchkov, & Bassenge, 1997).

Antioxidant and Antimicrobial Activities

Research by Kumar et al. (2016) on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate revealed its synthesis, structure, and in vitro evaluations for antimicrobial and antioxidant susceptibilities. Such studies contribute to the search for new antimicrobial and antioxidant agents, which are critical in pharmaceutical research and development (Kumar et al., 2016).

Synthesis and Drug Development

A patent by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) introduces a novel salt of a compound structurally related to "4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride," showcasing its use in pharmaceutical compositions and therapeutic applications. This illustrates the ongoing efforts in synthesizing new chemical entities for improved therapeutic outcomes (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Catalytic Properties and Reactions

Kilic, Yilmaz, Ulusoy, and Taş (2008) explored the catalytic properties of piperidine derivatives in Suzuki–Miyaura coupling reactions. Their work contributes to the field of catalysis, where such compounds could enhance the efficiency and selectivity of chemical reactions, a crucial aspect of synthetic chemistry and industrial processes (Kilic, Yilmaz, Ulusoy, & Taş, 2008).

Safety and Hazards

The safety information available indicates that 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride has a signal word of 'Warning’ . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) . Hazard statements include harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAHEIJKXBNEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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